molecular formula C19H18BrNO5S B4964178 dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate

dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate

Cat. No. B4964178
M. Wt: 452.3 g/mol
InChI Key: IUYGKYJUKMVJCK-UHFFFAOYSA-N
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Description

Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, also known as BBTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTA is a member of the terephthalate family of compounds, which are known for their diverse range of properties and potential applications.

Mechanism of Action

The mechanism of action of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as certain signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has a wide range of biochemical and physiological effects, including inhibition of DNA replication and repair, cell growth and differentiation, and apoptosis. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has several advantages for use in lab experiments, including its potent inhibitory effects on various enzymes and proteins, its ability to penetrate cell membranes, and its low toxicity. However, dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate also has several limitations, including its relatively high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for research on dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, including the development of more efficient synthesis methods, the identification of new targets for dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate inhibition, and the development of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate-based therapeutics for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate can be synthesized using a variety of methods, including the reaction of 4-bromobenzyl thiol with dimethyl terephthalate in the presence of a catalyst. This reaction results in the formation of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, which can then be purified and characterized using a variety of analytical techniques.

Scientific Research Applications

Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

properties

IUPAC Name

dimethyl 2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-25-18(23)13-5-8-15(19(24)26-2)16(9-13)21-17(22)11-27-10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYGKYJUKMVJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate

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